![molecular formula C12H14Cl2N2 B1523558 1-[2-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride CAS No. 1255717-91-9](/img/structure/B1523558.png)
1-[2-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride
Descripción general
Descripción
“1-[2-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride” is a chemical compound that belongs to the class of halogenated heterocycles . It is a solid substance .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “1-[2-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride”, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis
The molecular structure of “1-[2-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride” can be represented by the SMILES stringCC1=CC(C)=NN1C2=CC=CC=C2CCl.[H]Cl . The InChI key for this compound is FXWBTRWCCAKNKE-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“1-[2-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride” is a solid substance . The empirical formula of this compound isC12H14Cl2N2 and its molecular weight is 257.16 .
Aplicaciones Científicas De Investigación
Anticancer and Antimalarial Agents
Pyrazole derivatives, particularly those involving platinum(II) and palladium(II) complexes with ligands derived from pyrazole, have been explored for their anticancer and antimalarial properties. For instance, certain complexes exhibited remarkable cytotoxicity and selectivity against lung versus breast cancer cell lines, suggesting their potential as novel families of anticancer agents. These studies also explored the compounds' mechanisms of action through electrophoretic DNA migration studies (Quirante et al., 2011).
Antibacterial Activities
Novel Schiff bases derived from aminophenazone and containing pyrazolone structures have been synthesized and shown moderate to good antibacterial activity against several bacterial strains. This includes compounds that demonstrated significant inhibitory effects against pathogens such as Escherichia coli and Staphylococcus aureus, highlighting their potential in addressing antibiotic resistance (Asiri & Khan, 2010).
Optical and Electronic Properties
Research on the optical properties of organic nanoparticles, including pyrazoline derivatives, has revealed special size dependence in their optical properties. This includes studies on exciton confinement and charge-transfer states, which are crucial for applications in optoelectronic devices and materials science (Hong-Bing Fu and J. Yao, 2001).
Safety and Hazards
Propiedades
IUPAC Name |
1-[2-(chloromethyl)phenyl]-3,5-dimethylpyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2.ClH/c1-9-7-10(2)15(14-9)12-6-4-3-5-11(12)8-13;/h3-7H,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWBTRWCCAKNKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2CCl)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1255717-91-9 | |
| Record name | 1H-Pyrazole, 1-[2-(chloromethyl)phenyl]-3,5-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



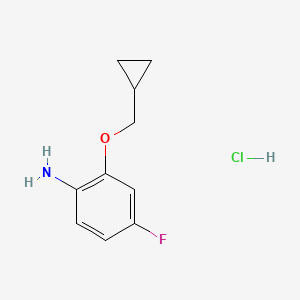
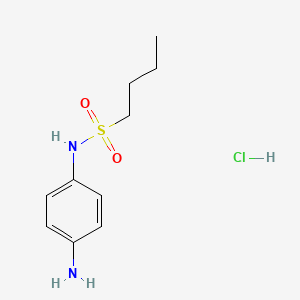
![2-(3-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1523479.png)

![4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B1523487.png)
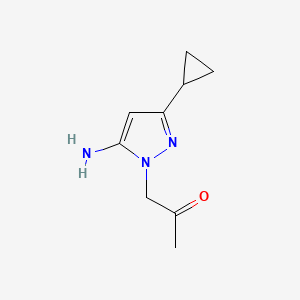
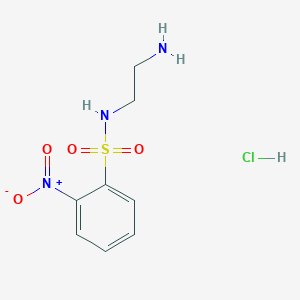

![[4-(Aminocarbonyl)-1-piperidinyl]acetic acid hydrate](/img/structure/B1523491.png)

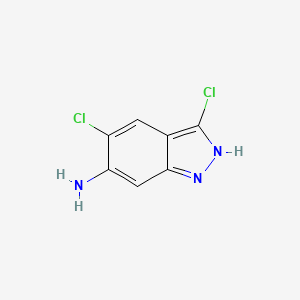
![methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1523494.png)
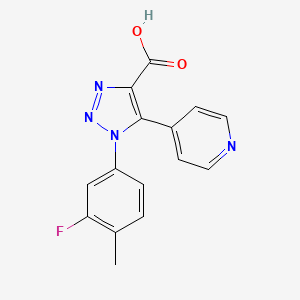
![6-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1523497.png)